Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate
Overview
Description
Edetate calcium disodium is a chelating agent primarily used to treat lead poisoning. It is a salt of ethylenediaminetetraacetic acid (EDTA) with calcium and sodium ions. This compound is known for its ability to bind and remove heavy metals from the body, making it an essential medication in cases of acute and chronic lead poisoning .
Mechanism of Action
Target of Action
Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate, also known as Edetate calcium disodium, is a chelating agent . Its primary targets are divalent and trivalent metal ions, such as lead (Pb^2+), iron (Fe2+/Fe3+), and calcium (Ca^2+) . These metal ions play various roles in biological systems, and their excess or deficiency can lead to various health issues.
Mode of Action
Edetate calcium disodium forms chelates with these metal ions, rendering them almost inert . This interaction results in the formation of water-soluble complexes, even at neutral pH . It has a particular affinity for lead, and its chelation reduces the concentrations of lead in the blood .
Biochemical Pathways
The chelation of metal ions by Edetate calcium disodium affects various biochemical pathways. For instance, by chelating calcium, it can influence pathways that depend on calcium as a signaling molecule . When it chelates lead, it can help mitigate the harmful effects of lead on various biochemical processes, including enzyme function and signal transduction .
Pharmacokinetics
Edetate calcium disodium is well absorbed when administered intramuscularly . It distributes into tissues such as the kidney and bone, where it chelates lead ions . The lead ions are then eliminated in the normal urinary excretion of edetate . After intravenous administration, the chelate formed is excreted in the urine with 50% appearing in 1 hour and over 95% in 24 hours . The half-life of elimination is 20-60 minutes for intravenous administration and 90 minutes for intramuscular administration .
Result of Action
The primary result of Edetate calcium disodium’s action is the reduction of blood concentrations and depot stores of lead in the body . By chelating lead and other heavy metals, it helps to mitigate their toxic effects and facilitates their removal from the body .
Action Environment
The action, efficacy, and stability of Edetate calcium disodium can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of chelates . Additionally, the presence of other divalent and trivalent metal ions can influence the chelation process, as Edetate calcium disodium can also form chelates with these ions .
Biochemical Analysis
Biochemical Properties
Calcium disodium (ethylenedinitrilo)tetraacetate dihydrate plays a crucial role in biochemical reactions by binding to metal ions such as calcium, lead, and iron. This chelation process helps in the removal of these metals from biological systems. The compound interacts with enzymes and proteins that require metal ions as cofactors, thereby inhibiting their activity. For instance, it can inhibit metalloproteases by binding to the metal ions required for their catalytic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to chelate metal ions can disrupt processes that depend on these ions, such as calcium-dependent signaling pathways. This disruption can lead to changes in gene expression and metabolic activities within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. By binding to these ions, the compound prevents them from participating in biochemical reactions. This chelation can inhibit enzymes that require metal ions for their activity, leading to a decrease in their function. Additionally, the compound can alter gene expression by affecting metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its chelating activity can decrease as it binds to available metal ions. Long-term exposure to the compound can lead to a reduction in cellular function due to the depletion of essential metal ions. Studies have shown that prolonged exposure can result in changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate and remove toxic metal ions without causing significant adverse effects. At high doses, it can lead to toxicity due to the excessive removal of essential metal ions. Studies have shown that high doses can cause kidney damage and other toxic effects in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ions. By chelating these ions, the compound can affect the activity of enzymes and other proteins involved in these pathways. This can lead to changes in metabolic flux and the levels of various metabolites. The compound’s ability to bind to metal ions makes it a valuable tool for studying metal-dependent metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its ability to bind to metal ions. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize to areas with high concentrations of metal ions, such as the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with metal ions and binding proteins. The compound can be directed to specific compartments or organelles where metal ions are concentrated. This localization can affect its activity and function, as it can inhibit metal-dependent enzymes and processes within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Edetate calcium disodium is synthesized by reacting ethylenediaminetetraacetic acid with calcium and sodium hydroxides. The reaction typically occurs in an aqueous solution, where ethylenediaminetetraacetic acid is first dissolved in water, followed by the addition of calcium hydroxide and sodium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of edetate calcium disodium .
Industrial Production Methods
In industrial settings, the production of edetate calcium disodium involves large-scale reactions in reactors where precise control of temperature and pH is maintained. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for medical use .
Chemical Reactions Analysis
Types of Reactions
Edetate calcium disodium primarily undergoes chelation reactions, where it forms stable complexes with divalent and trivalent metal ions. This chelation process is crucial for its function in removing heavy metals from the body .
Common Reagents and Conditions
The chelation reactions of edetate calcium disodium typically occur in aqueous solutions. Common reagents include metal ions such as lead, zinc, and cadmium. The reaction conditions usually involve neutral to slightly alkaline pH to ensure optimal binding of the metal ions .
Major Products Formed
The major products formed from the chelation reactions of edetate calcium disodium are the metal-EDTA complexes. These complexes are water-soluble and are excreted from the body through urine, effectively reducing the levels of toxic metals in the body .
Scientific Research Applications
Edetate calcium disodium has a wide range of applications in scientific research:
Chemistry: It is used as a standard for calibrating analytical instruments and as a reagent in various chemical analyses.
Biology: It is employed in studies involving metal ion homeostasis and the effects of heavy metal toxicity on biological systems.
Medicine: Beyond treating lead poisoning, it is used in chelation therapy for other heavy metal poisonings and in diagnostic tests to assess metal exposure.
Industry: It is utilized in water treatment processes to remove metal contaminants and in the food industry as a preservative to prevent metal-catalyzed oxidation
Comparison with Similar Compounds
Similar Compounds
Edetate disodium: Another chelating agent used for different purposes, such as treating hypercalcemia and digitalis toxicity.
Succimer: A chelating agent used as an alternative to edetate calcium disodium for treating lead poisoning.
Dimercaprol: Used in conjunction with edetate calcium disodium for severe cases of lead poisoning
Uniqueness
Edetate calcium disodium is unique in its dual ability to bind both calcium and metal ions, making it particularly effective in treating lead poisoning without causing hypocalcemia. Its high stability constant with lead ions ensures efficient removal of lead from the body, distinguishing it from other chelating agents .
Properties
CAS No. |
23411-34-9 |
---|---|
Molecular Formula |
C10H16CaN2NaO9+ |
Molecular Weight |
371.31 g/mol |
IUPAC Name |
calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Ca.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+2;+1;/p-2 |
InChI Key |
MUBDSQWHVCAGNW-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Ca+2] |
Canonical SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |
Color/Form |
Powder White powder or flakes |
melting_point |
>300 |
physical_description |
Liquid, Other Solid; Dry Powder; Liquid; Other Solid; Pellets or Large Crystals White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic White odorless solid; Slightly hygroscopic; [HSDB] |
solubility |
Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/ Insoluble in organic solvents Soluble in wate |
Synonyms |
[(Ethylenedinitrilo)tetraacetato]calciate(2-)Disodium Hydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Edetate calcium disodium acts as a chelating agent, primarily targeting lead in the body. It forms a stable, water-soluble complex with lead ions, effectively displacing the central calcium ion with the lead ion. [] This process, known as chelation, prevents lead from binding to essential enzymes and molecules, thus reducing its toxicity. This lead-Edetate calcium disodium complex is then excreted from the body, primarily through urine. []
A: The primary downstream effect is the reduction of blood lead levels. [, , ] Studies have shown that Edetate calcium disodium therapy can effectively reduce blood lead concentrations in both adults and children with lead poisoning. [, , ] This reduction in blood lead levels is associated with the resolution of symptoms like malaise, numbness, and abdominal discomfort. [] Furthermore, lowering blood lead levels through chelation may have a positive impact on cognitive function, particularly in children. []
ANone: The molecular formula of Edetate calcium disodium is C10H12CaN2Na2O8 · 2H2O. Its molecular weight is 410.3 g/mol.
A: Edetate calcium disodium solutions used for medical purposes, like Ioversol injection, should be protected from strong light. [] This suggests the compound might be sensitive to light and its stability could be affected by light exposure.
ANone: While Edetate calcium disodium is primarily recognized for its chelating properties, information about its catalytic properties and applications is limited in the provided research.
ANone: The provided research doesn't offer specific details regarding computational chemistry studies or modeling of Edetate calcium disodium.
ANone: Information about specific formulation strategies to enhance the stability, solubility, or bioavailability of Edetate calcium disodium is limited in the provided research.
A: Confusing Edetate calcium disodium with Edetate disodium poses a serious risk, as the latter can lead to severe hypocalcemia and even death. [, ] The use of Edetate disodium in children has been explicitly advised against by the CDC due to its potential to induce tetany and hypocalcemia. [] These safety concerns highlight the importance of clear labeling, storage, and prescription practices to avoid medication errors.
A: Edetate calcium disodium is typically administered intravenously for the treatment of lead poisoning. [] Following chelation with lead, the Edetate calcium disodium-lead complex is primarily eliminated through urine. [, ] Its elimination half-life is relatively short, less than 60 minutes. []
A: Yes, clinical studies have demonstrated the efficacy of Edetate calcium disodium in treating lead poisoning. Research indicates that both oral DMSA and parenteral Edetate calcium disodium are effective in chelating lead and resolving symptoms associated with moderate and severe lead toxicity. []
ANone: The provided research doesn't provide information about specific resistance mechanisms or cross-resistance related to Edetate calcium disodium.
A: Edetate calcium disodium therapy can cause dose-related nephrotoxicity (kidney damage). [] Additionally, it can lead to the depletion of essential minerals like zinc and copper. [] While transient increases in hepatic transaminase activity have been observed, clinically significant liver toxicity is uncommon. [] Skin lesions, potentially linked to zinc deficiency, may occur but are unusual. []
ANone: The provided research doesn't discuss specific drug delivery and targeting strategies for Edetate calcium disodium beyond its intravenous administration for systemic chelation therapy.
A: The lead mobilization test, involving the administration of Edetate calcium disodium, is used to assess the amount of lead mobilized from body stores, primarily bones. [, ] This test helps determine if a patient would benefit from chelation therapy. A significant increase in urine lead excretion after Edetate calcium disodium administration indicates a higher lead burden and potential candidacy for chelation therapy. [, ]
A: Lead levels in biological samples are typically measured using highly sensitive techniques like graphite furnace atomic absorption spectrometry. [] This method can accurately quantify trace amounts of lead in various biological matrices.
ANone: Specific information about the environmental impact and degradation of Edetate calcium disodium is not extensively covered in the provided research.
A: While the research doesn't delve into detailed dissolution and solubility studies, it indicates that Edetate calcium disodium forms stable, aqueous solutions suitable for intravenous administration. []
ANone: Specific details regarding the validation of analytical methods for Edetate calcium disodium quantification are not provided in the research excerpts.
ANone: The research primarily focuses on the clinical application and efficacy of Edetate calcium disodium. Information about specific quality control and assurance measures during manufacturing and distribution is limited.
ANone: The research provided doesn't discuss the immunogenicity or potential immunological responses associated with Edetate calcium disodium.
ANone: Information on Edetate calcium disodium's interactions with drug transporters is limited in the provided research.
ANone: The research excerpts don't provide information regarding the compound's potential to induce or inhibit drug-metabolizing enzymes.
ANone: Limited data on the biocompatibility and biodegradability of Edetate calcium disodium are available in the research provided.
A: DMSA (succimer) is a widely recognized alternative to Edetate calcium disodium in treating lead poisoning. [, , ] It offers the advantage of oral administration and is generally considered to have a more favorable side-effect profile compared to Edetate calcium disodium. [, , ] Another chelating agent, dimercaprol (BAL in oil), might be used in conjunction with Edetate calcium disodium in severe cases of lead poisoning, particularly those with blood lead levels exceeding 70 μg/dL. []
ANone: Specific strategies for recycling and waste management of Edetate calcium disodium are not addressed in the provided research.
A: The research highlights the importance of continued clinical trials and research to further elucidate patient-oriented outcomes of Edetate calcium disodium therapy, particularly its effect on cognitive function in lead-exposed children. [] This emphasizes the need for dedicated research infrastructure and resources to optimize treatment strategies and minimize potential long-term consequences of lead poisoning.
ANone: While the research doesn't provide a detailed historical overview, it acknowledges the significant role of Edetate calcium disodium in the management of lead poisoning. Its use, along with other chelating agents, has been instrumental in treating this preventable medical condition.
A: The research highlights the importance of a multidisciplinary approach in addressing lead poisoning. This includes involving healthcare providers, caregivers, and public health professionals to effectively manage cases, educate families, and implement preventive measures to reduce lead exposure. [, ]
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